2-(3-Chlorophenoxy)cyclobutan-1-ol
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Overview
Description
2-(3-Chlorophenoxy)cyclobutan-1-ol is a chemical compound with the molecular formula C10H11ClO2 It is characterized by a cyclobutane ring substituted with a 3-chlorophenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)cyclobutan-1-ol typically involves the reaction of 3-chlorophenol with cyclobutanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the desired product. Common bases used in this synthesis include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. Purification of the product is typically done through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclobutanol derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-(3-chlorophenoxy)cyclobutanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted cyclobutan-1-ol derivatives.
Scientific Research Applications
2-(3-Chlorophenoxy)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The hydroxyl group and the chlorophenoxy moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzymatic activities and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)cyclobutan-1-ol
- 2-(3-Bromophenoxy)cyclobutan-1-ol
- 2-(3-Fluorophenoxy)cyclobutan-1-ol
Uniqueness
2-(3-Chlorophenoxy)cyclobutan-1-ol is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and physical properties. This substitution pattern influences the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11ClO2/c11-7-2-1-3-8(6-7)13-10-5-4-9(10)12/h1-3,6,9-10,12H,4-5H2 |
InChI Key |
SJJMSURTROZQNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1O)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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